molecular formula C9H17NO3 B8432554 3-(N-tert.-butoxycarbonylamino)-2-methyl-2,3-epoxypropane

3-(N-tert.-butoxycarbonylamino)-2-methyl-2,3-epoxypropane

Cat. No.: B8432554
M. Wt: 187.24 g/mol
InChI Key: BLUCMHOSPASMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N-tert.-butoxycarbonylamino)-2-methyl-2,3-epoxypropane is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl N-(3,3-dimethyloxiran-2-yl)carbamate

InChI

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-6-9(4,5)12-6/h6H,1-5H3,(H,10,11)

InChI Key

BLUCMHOSPASMPN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 27.18 g of m-chloroperbenzoic acid in chloroform is cooled to circa 10° under argon and treated, by dropwise addition, with a chloroform solution of 17.1 g of 3-(N-tert.-butoxycarbonylamino)-2-methyl-prop-2-ene over a period of 1 hour maintaining the temperature below 15° with external cooling. About 30 minutes after the addition is complete and a white precipitate begins to form. Completeness of the reaction can be judged by chromatographic analysis. When the reaction is complete, the suspension is diluted with chloroform and washed with 3×300 ml of a 10% aqueous solution of sodium bisulphite followed by 3×300 ml of a 10% aqueous solution of sodium bicarbonate. Drying of the organic layer and removal of the solvent in vacuo afforded 3-(N-tert.-butoxycarbonylamino)-2-methyl-2,3-epoxypropane as a colourless oil; 1H-NMR (CDCl3): δ (ppm)=3.3 (2H, t, CH2N), 2.65 (2H, ABq, CH2) 1.43 (9H, s, tBu), 1.33 (3H, s, CH3).
Quantity
27.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
17.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.